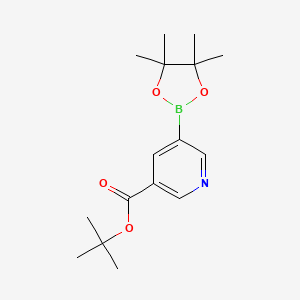

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

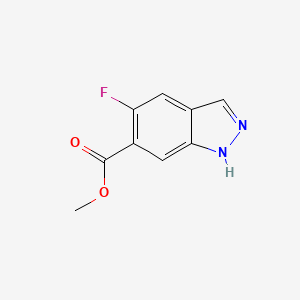

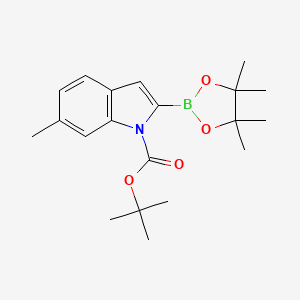

“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .

Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura reaction is a powerful method for forming carbon-carbon bonds. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate serves as a boronic acid derivative, which can participate in this reaction. By coupling it with aryl or vinyl halides, researchers can synthesize diverse organic molecules. This application finds use in drug discovery, materials science, and natural product synthesis .

Borylation of Benzylic C-H Bonds

The compound can be employed for borylation reactions, specifically at benzylic C-H bonds of alkylbenzenes. This transformation leads to pinacol benzyl boronate formation. Such boronates serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Hydroboration of Alkynes and Alkenes

Hydroboration reactions using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate allow the selective addition of boron across alkynes and alkenes. The resulting boron-containing compounds can be further functionalized, making this process useful in organic synthesis .

Indazole Derivatives

As an intermediate in the synthesis of 1H-indazole derivatives, this compound plays a crucial role. Researchers can modify its structure to explore various indazole-based scaffolds. These derivatives find applications in medicinal chemistry, particularly as kinase inhibitors and other bioactive molecules .

作用機序

Target of Action

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, also known as 5-(tert-Butoxycarbonyl)pyridine-3-boronic acid pinacol ester, is primarily used as a reagent in organic synthesis . The primary targets of this compound are the molecules it reacts with in various chemical reactions. The exact targets can vary depending on the specific reaction it is used in.

Mode of Action

This compound is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester group on the compound interacts with a palladium catalyst. The palladium catalyst facilitates the transfer of the organic group from the boron atom to another molecule . This allows for the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry to create carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this reaction can vary greatly depending on the specific molecules being synthesized.

Result of Action

The primary result of the action of Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemical products .

Action Environment

The action of Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pressure can also influence the reaction’s rate and yield .

特性

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTZQZOLQCVMCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694487 |

Source

|

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | |

CAS RN |

1309982-38-4 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)